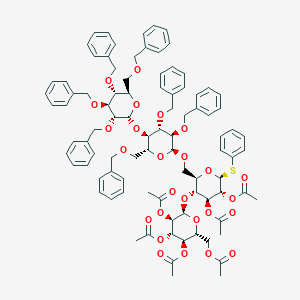
Phenyl bzac4Glu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl bzac4Glu is a novel compound that has been gaining attention in the scientific community due to its potential applications in research. It is a derivative of benzoylphenylurea and has been synthesized using a specific method.
Applications De Recherche Scientifique
Phenyl bzac4Glu has been found to have potential applications in scientific research. It has been shown to have antitumor and antiproliferative effects in vitro, making it a promising candidate for cancer research. Additionally, it has been found to have antimicrobial activity against certain bacteria, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of Phenyl bzac4Glu is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria, leading to cell death.
Effets Biochimiques Et Physiologiques
Phenyl bzac4Glu has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). It has also been found to have antimicrobial activity against certain bacteria, and may work by disrupting the cell membrane. Additionally, it has been found to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Phenyl bzac4Glu is that it is relatively easy to synthesize and can be produced in a laboratory setting. Additionally, it has been found to have a number of potential applications in scientific research. However, there are also limitations to its use. For example, more research is needed to fully understand its mechanism of action and potential side effects. Additionally, it may not be effective against all types of cancer or bacteria.
Orientations Futures
There are a number of potential future directions for research on Phenyl bzac4Glu. One area of interest is its potential use in cancer research. More studies are needed to determine its effectiveness against different types of cancer, as well as its potential side effects. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with cancer cells. Another area of interest is its potential use as an antibiotic. More studies are needed to determine its effectiveness against different types of bacteria, as well as its potential side effects. Additionally, more research is needed to understand how it interacts with bacterial cells and how it may be used in combination with other antibiotics.
Méthodes De Synthèse
Phenyl bzac4Glu is synthesized using a specific method that involves the reaction of benzoyl chloride with phenylurea in the presence of a base. The resulting compound is then reacted with glutamic acid to form the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
156625-63-7 |
|---|---|
Nom du produit |
Phenyl bzac4Glu |
Formule moléculaire |
C91H100O26S |
Poids moléculaire |
1641.8 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[(2S,3R,4S,5R,6R)-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-phenylsulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C91H100O26S/c1-58(92)100-56-74-78(107-59(2)93)82(108-60(3)94)86(110-62(5)96)90(114-74)117-79-75(115-91(118-71-45-29-14-30-46-71)87(111-63(6)97)83(79)109-61(4)95)57-106-88-84(104-52-69-41-25-12-26-42-69)81(103-51-68-39-23-11-24-40-68)77(73(112-88)55-99-48-65-33-17-8-18-34-65)116-89-85(105-53-70-43-27-13-28-44-70)80(102-50-67-37-21-10-22-38-67)76(101-49-66-35-19-9-20-36-66)72(113-89)54-98-47-64-31-15-7-16-32-64/h7-46,72-91H,47-57H2,1-6H3/t72-,73-,74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,84-,85-,86-,87-,88+,89-,90-,91+/m1/s1 |
Clé InChI |
PLBXMGMJZNADGZ-QCYLZKPCSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C |
Autres numéros CAS |
156625-63-7 |
Synonymes |
phenyl BzAc4Glu phenyl O-(2,3,4,6-tetra-O-benzyl-glucopyranosyl)-1-4-O-(2,3,6-tri-O-benzylglucopyranosyl)-1-6-O-(2,3,4,6-tetra-O-acetylglucopyranosyl)-1-4-2,3-di-O-acetyl-1-thioglucopyranoside phenyl O-(2,3,4,6-tetra-O-benzyl-glucopyranosyl)-1-4-O-(2,3,6-tri-O-benzylglucopyranosyl)-1-6-O-(2,3,4,6-tetra-O-acetylglucopyranosyl)-1-4-2,3-di-O-acetyl-1-thioglucopyranoside, (alpha,beta,alpha,beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



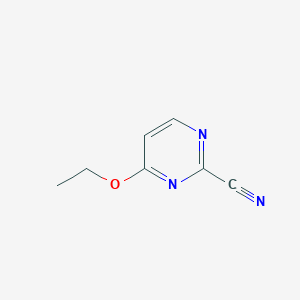
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
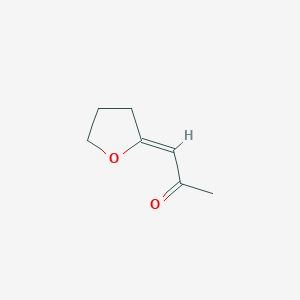
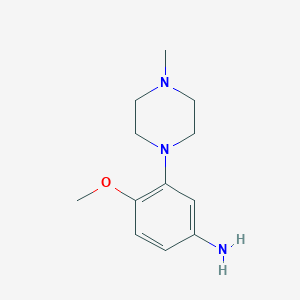
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
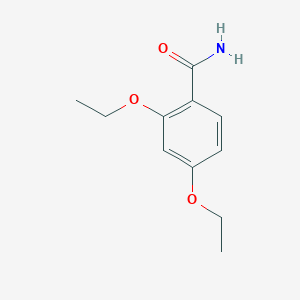
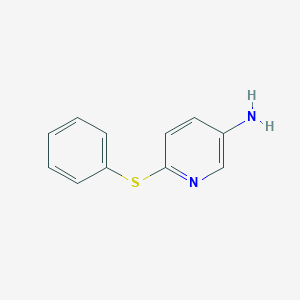
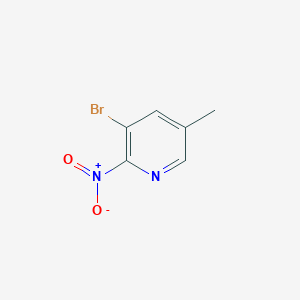
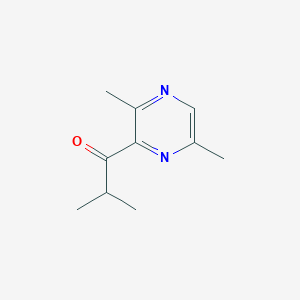
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)
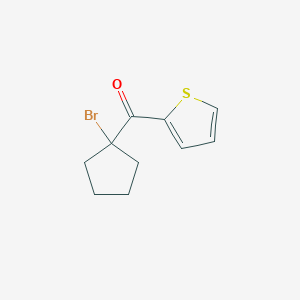
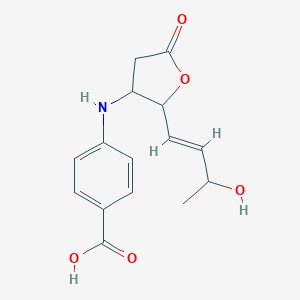
![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)